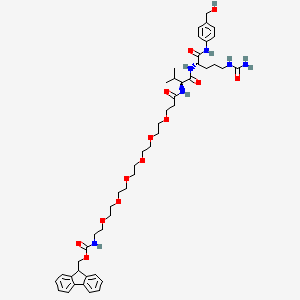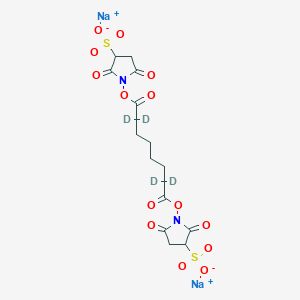
Suberic Acid Bis(3-sulfo-N-hydroxysuccinimide ester)-d4 Disodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Suberic Acid Bis(3-sulfo-N-hydroxysuccinimide ester)-d4 Disodium Salt: is a water-soluble, homobifunctional cross-linking reagent with amine reactivity. It is typically used to couple molecules containing primary amines by forming amide bonds. This compound is particularly useful in the preparation of protein-protein, receptor-ligand, and hapten-carrier molecule conjugates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Suberic Acid Bis(3-sulfo-N-hydroxysuccinimide ester)-d4 Disodium Salt involves the reaction of suberic acid with N-hydroxysuccinimide in the presence of a sulfonating agent. The reaction is typically carried out in an aqueous medium buffered at pH 7.5 (range 6.5-8.5) to ensure optimal coupling efficiency .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and high yield. The final product is usually purified by recrystallization or chromatography to achieve the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions: Suberic Acid Bis(3-sulfo-N-hydroxysuccinimide ester)-d4 Disodium Salt primarily undergoes substitution reactions. The N-hydroxysuccinimide esters react with primary amines to form stable amide bonds. This reaction is facilitated by the presence of a buffer at pH 7-9 .
Common Reagents and Conditions:
Reagents: Primary amines, buffers (pH 7-9)
Conditions: Aqueous medium, room temperature
Major Products: The major product formed from these reactions is a stable amide bond between the primary amine and the ester group of the compound .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a cross-linking reagent to study protein-protein interactions and to stabilize protein complexes .
Biology: In biological research, it is used to create conjugates of proteins and other biomolecules, facilitating the study of cellular processes and molecular interactions .
Medicine: In medicine, it is employed in the development of antibody-drug conjugates (ADCs), which are used for targeted drug delivery in cancer therapy .
Industry: In the industrial sector, it is used in the production of advanced materials and as a reagent in various chemical processes .
Mécanisme D'action
The mechanism of action of Suberic Acid Bis(3-sulfo-N-hydroxysuccinimide ester)-d4 Disodium Salt involves the formation of amide bonds between the N-hydroxysuccinimide esters and primary amines. The reaction occurs through nucleophilic attack by the amine on the ester carbonyl carbon, resulting in the release of N-hydroxysuccinimide and the formation of a stable amide bond . This mechanism is crucial for its role as a cross-linking reagent in various applications .
Comparaison Avec Des Composés Similaires
- Bis(sulfosuccinimidyl) suberate (BS3)
- Disuccinimidyl suberate (DSS)
- Sulfo-EGS (ethylene glycol bis(sulfosuccinimidyl succinate))
Comparison: Suberic Acid Bis(3-sulfo-N-hydroxysuccinimide ester)-d4 Disodium Salt is unique due to its water solubility and the presence of deuterium atoms, which can be advantageous in certain analytical applications. Compared to other similar compounds like Bis(sulfosuccinimidyl) suberate, it offers better solubility in aqueous solutions, making it more suitable for biological applications .
Propriétés
Formule moléculaire |
C16H18N2Na2O14S2 |
|---|---|
Poids moléculaire |
576.5 g/mol |
Nom IUPAC |
disodium;2,5-dioxo-1-[2,2,7,7-tetradeuterio-8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxypyrrolidine-3-sulfonate |
InChI |
InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2/i5D2,6D2;; |
Clé InChI |
MGJYOHMBGJPESL-JVDLJEIDSA-L |
SMILES isomérique |
[2H]C([2H])(CCCCC([2H])([2H])C(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-])C(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B13723316.png)
![6,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13723319.png)

![3-[5-(2-Chlorophenyl)thien-2-yl]acrylic acid](/img/structure/B13723325.png)
![(2E)-4-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B13723333.png)
![3-[4-(Tetrahydropyran-4-ylmethoxy)-phenoxy]-azetidine](/img/structure/B13723335.png)
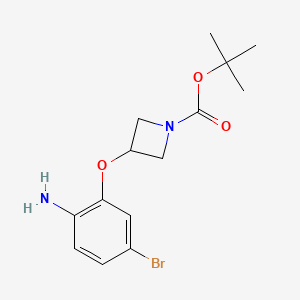
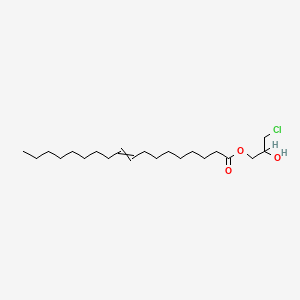
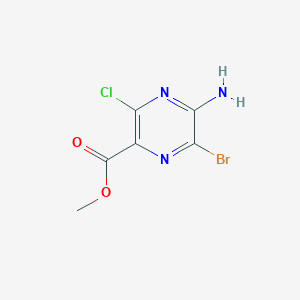
![Ethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13723353.png)
![Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13723375.png)
![1-(4-Fluoro-phenylmethanesulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723388.png)

